molecular formula C14H20N2O2 B11863118 1-(Pyridin-4-yl)propan-2-yl piperidine-4-carboxylate

1-(Pyridin-4-yl)propan-2-yl piperidine-4-carboxylate

Katalognummer: B11863118
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: FWHHGOYUCGWJOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyridin-4-yl)propan-2-yl piperidine-4-carboxylate is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids. These compounds contain a piperidine ring which bears a carboxylic acid group.

Vorbereitungsmethoden

The synthesis of 1-(Pyridin-4-yl)propan-2-yl piperidine-4-carboxylate typically involves the reaction of pyridine derivatives with piperidinecarboxylic acid under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Analyse Chemischer Reaktionen

1-(Pyridin-4-yl)propan-2-yl piperidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(Pyridin-4-yl)propan-2-yl piperidine-4-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(Pyridin-4-yl)propan-2-yl piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine ring can interact with neurotransmitter receptors, modulating their activity and influencing various physiological processes. The pyridine moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

1-(Pyridin-4-yl)propan-2-yl piperidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of both piperidine and pyridine moieties, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Eigenschaften

Molekularformel

C14H20N2O2

Molekulargewicht

248.32 g/mol

IUPAC-Name

1-pyridin-4-ylpropan-2-yl piperidine-4-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-11(10-12-2-6-15-7-3-12)18-14(17)13-4-8-16-9-5-13/h2-3,6-7,11,13,16H,4-5,8-10H2,1H3

InChI-Schlüssel

FWHHGOYUCGWJOI-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=NC=C1)OC(=O)C2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.